S-ethyl 6-aminopurine-9-carbothioate
Description
S-Ethyl 6-aminopurine-9-carbothioate is a purine derivative characterized by a carbothioate group (C=S-O-) at the 9-position and an ethylthio (S-ethyl) substituent at the 6-position. Its molecular formula is C₈H₁₀N₆OS, with a molar mass of 238.28 g/mol. This compound is synthesized via S-alkylation reactions, where a thiourea intermediate reacts with alkylating agents like iodoethane (Scheme 2, ).
Properties
Molecular Formula |
C8H9N5OS |
|---|---|
Molecular Weight |
223.26 g/mol |
IUPAC Name |
S-ethyl 6-aminopurine-9-carbothioate |
InChI |
InChI=1S/C8H9N5OS/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3,(H2,9,10,11) |
InChI Key |
CZBTULAPMBGWPC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl 6-aminopurine-9-carbothioate typically involves the reaction of 6-aminopurine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: S-ethyl 6-aminopurine-9-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or disulfides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry: S-ethyl 6-aminopurine-9-carbothioate is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and nucleic acids. It helps in understanding the role of purines in cellular processes and the development of purine-based drugs .
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antiviral, anticancer, and antimicrobial properties. Researchers are exploring its use as a therapeutic agent for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of S-ethyl 6-aminopurine-9-carbothioate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Reactivity Trends :
Stability and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
